Acide décatétraénoïque 2,4,6,8

Vue d'ensemble

Description

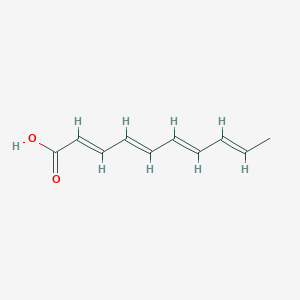

Molecular Structure Analysis

The molecular structure of 2,4,6,8-Decatetraenoic acid consists of a chain of ten carbon atoms, with double bonds between the second and third, fourth and fifth, sixth and seventh, and eighth and ninth carbon atoms . The molecule also contains two oxygen atoms, forming a carboxylic acid group at the end of the carbon chain .Physical and Chemical Properties Analysis

2,4,6,8-Decatetraenoic acid has a molecular weight of 164.20 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 329.2±11.0 °C at 760 mmHg, and a flash point of 233.0±10.2 °C . It has a topological polar surface area of 37.3 Ų .Applications De Recherche Scientifique

Recherche en protéomique

L'acide décatétraénoïque 2,4,6,8 est utilisé dans la recherche en protéomique . La protéomique est une branche de la biologie qui étudie les protéines, leurs structures et leurs fonctions. Ce composé pourrait être utilisé pour étudier les interactions, les modifications et la localisation des protéines .

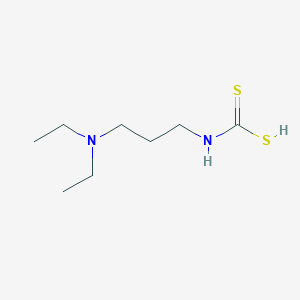

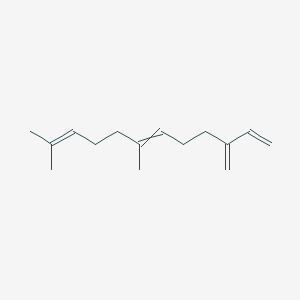

Alkamides

Les alkamides sont des produits naturels formés en reliant des acides aliphatiques à chaîne droite, principalement insaturés, à diverses amines par une liaison amide . L'this compound pourrait potentiellement être utilisé dans la synthèse de ces composés .

Activités biologiques

Les alkamides, qui peuvent être synthétisés à l'aide de l'this compound, possèdent une grande variété d'activités biologiques . Il s'agit notamment d'une forte toxicité insecticide, d'une activité antifongique, antibactérienne, antiprotozoaire, molluscicide, cercaricide et acaricide significative .

Substances stimulant la croissance des plantes

Les alkamides agissent également comme substances stimulant la croissance des plantes . Par conséquent, l'this compound pourrait potentiellement être utilisé dans des applications agricoles pour améliorer la croissance des plantes .

Applications médicales

Sur le plan médical, les alkamides possèdent des propriétés anti-inflammatoires et analgésiques et sont responsables d'effets immunomodulateurs et cannabinoïdes . Ainsi, l'this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments <svg class="icon" height="16" p-id="1735" t="1709264788668"

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2,4,6,8-Decatetraenoic acid are not fully understood due to limited research. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve a variety of biochemical reactions .

Cellular Effects

It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is plausible that the compound’s effects could change over time, potentially involving issues of stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is plausible that the compound’s effects could vary with dosage, potentially involving threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is plausible that the compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is plausible that the compound could interact with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is plausible that the compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12)/b3-2+,5-4+,7-6+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMGDZBZBKBSLJ-GAXCVXDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17016-39-6 | |

| Record name | 2,4,6,8-Decatetraenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,8-Decatetraenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6,8-DECATETRAENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TUH52Q9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

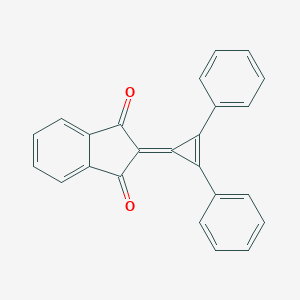

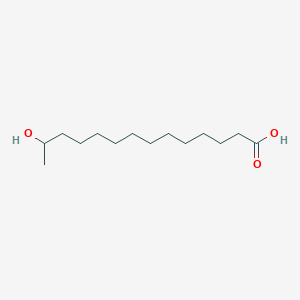

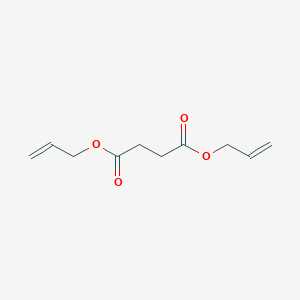

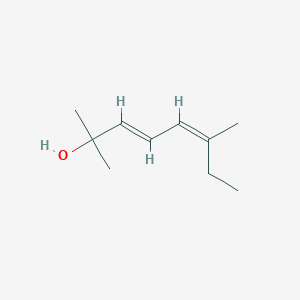

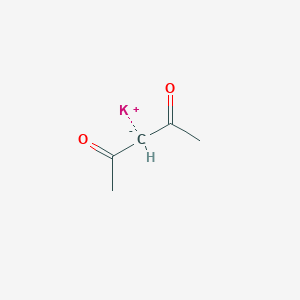

Feasible Synthetic Routes

Q1: The research paper mentions three distinct xenobiotic/medium-chain acyl-CoA ligases (X-ligases). Does 2,4,6,8-decatetraenoic acid interact with all three X-ligases?

A1: No, the research specifically states that out of the three identified X-ligases (XL-I, XL-II, and XL-III), only XL-III exhibited activity towards 2,4,6,8-decatetraenoic acid. [] This suggests a degree of substrate specificity among these enzymes. Further research is needed to understand the structural basis for this selectivity and its potential implications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)

![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)